![molecular formula C8H4ClIN2O2 B1402777 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1260386-87-5](/img/structure/B1402777.png)
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Overview
Description
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a halogenated heterocycle . It is a solid compound with the empirical formula C8H4ClIN2O . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be represented by the SMILES stringClc1cc2c(I)c[nH]c2nc1C=O
. The InChI key for this compound is CYDZWQDJKFBYHT-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C8H4ClIN2O and its molecular weight is 306.49 . The SMILES string representation of its structure isClc1cc2c(I)c[nH]c2nc1C=O
.
Scientific Research Applications
Synthesis of Halogenated Heterocycles
Halogenated heterocycles are crucial in medicinal chemistry due to their pharmacological properties. The compound can serve as a precursor in the synthesis of various halogenated heterocyclic compounds. These structures are often found in drugs that exhibit anti-inflammatory, antimicrobial, and anticancer activities .
Fibroblast Growth Factor Receptor Inhibitors
Derivatives of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid have been evaluated for their potential as fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are implicated in various types of cancer, and inhibitors can be used to control cell proliferation and angiogenesis .
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O2/c9-4-1-3-5(10)2-11-7(3)12-6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXUEUBWDIJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=NC(=C1Cl)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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